Colo-205 Potency vs Parent Tetracaine
Anticancer agent 101 (compound 2m) demonstrates the highest antiproliferative potency against Colo-205 colorectal adenocarcinoma cells among the 20 tetracaine derivatives tested, with an IC50 of 20.5 μM at 24 h [1]. This represents a 2.4-fold improvement over the closest analog 2f (IC50 = 50.0 μM) and a 6.3-fold improvement over the parent molecule tetracaine (IC50 = 129.2 μM) [1].
| Evidence Dimension | Antiproliferative potency (IC50) against Colo-205 cells at 24 h |
|---|---|
| Target Compound Data | 20.5 μM |
| Comparator Or Baseline | Compound 2f (IC50 = 50.0 μM); Tetracaine (IC50 = 129.2 μM) |
| Quantified Difference | 2.4-fold improvement vs. 2f; 6.3-fold improvement vs. tetracaine |
| Conditions | MTT assay, Colo-205 human colorectal adenocarcinoma cell line, 24 h incubation |
Why This Matters
This establishes Anticancer agent 101 as the most potent Colo-205-targeting compound within the series, justifying its selection over alternative analogs or the parent molecule for colorectal cancer-focused studies.
- [1] Demirci, H., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega, 8(10), 9198–9211. https://doi.org/10.1021/acsomega.2c07192 View Source
